4-Chloro-6-methylfuro[2,3-d]pyrimidine
Overview
Description
4-Chloro-6-methylfuro[2,3-d]pyrimidine is a chemical compound with a molecular weight of 168.58 . It is part of the pyrimidine family, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . The synthesis process involves methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine (VI) with methyl iodide .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-methylfuro[2,3-d]pyrimidine is C7H5ClN2O . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
Pyrimidines demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
4-Chloro-6-methylfuro[2,3-d]pyrimidine appears as a solid . It has a boiling point of 257.6±35.0C at 760 mmHg .Scientific Research Applications
Anticancer Research
4-Chloro-6-methylfuro[2,3-d]pyrimidine derivatives have been investigated for their potential as anticancer agents. A study designed and synthesized 4-substituted 5-methyl-furo[2,3-d]pyrimidines, demonstrating potent microtubule depolymerizing activities and antitumor effects, particularly in overcoming drug resistance mechanisms in cancer cells (R. K. V. Devambatla et al., 2016).
Synthesis of Novel Compounds
4-Chloro-6-methylfuro[2,3-d]pyrimidine has been utilized in synthesizing new pyrrolo[2,3-d]pyrimidines. These compounds have potential applications in various fields, including medicine and nonlinear optics (A. Hussain et al., 2020).
Crystal and Molecular Structure Analysis
Research has been conducted on the crystal and molecular structures of pyrimidine derivatives, including 4-Chloro-6-methylfuro[2,3-d]pyrimidine. Such studies are significant in understanding the electronic structures and potential pharmacological applications (Jorge Trilleras et al., 2009).
Interaction with DNA
Studies on derivatives of 4-Chloro-6-methylfuro[2,3-d]pyrimidine have shown their potential to interact with DNA, which is crucial for developing new drugs and understanding drug-DNA interactions (Huaihong Zhang et al., 2013).
Radioprotective and Antitumor Activity
Novel thieno[2,3-d]pyrimidine derivatives, synthesized from 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine, have shown promising radioprotective and antitumor activities. This illustrates the compound's potential in therapeutic applications (S. Alqasoumi et al., 2009).
Isostructural Co-Crystal Design
Research on isostructural co-crystals involving 2-amino-4-chloro-6-methyl pyrimidine has led to advances in crystal engineering and pharmaceutical design (Samuel Ebenezer et al., 2011).
Synthesis of Anticancer Intermediates
4-Chloro-6-methylfuro[2,3-d]pyrimidine has been used in the synthesis of intermediates for small molecule anticancer drugs, showing its importance in pharmaceutical research and development (Zhihui Zhou et al., 2019).
Pharmacological Properties
Studies have shown that 4-Chloro-6-methylfuro[2,3-d]pyrimidine derivatives can be intermediates for substances with pharmacological properties, demonstrating the compound's versatility in drug development (V. A. Ogurtsov et al., 2021).
Mechanism of Action
While the specific mechanism of action for 4-Chloro-6-methylfuro[2,3-d]pyrimidine is not mentioned in the search results, pyrimidines in general have been found to exhibit their pharmacological effects through their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Future Directions
While specific future directions for 4-Chloro-6-methylfuro[2,3-d]pyrimidine are not mentioned in the search results, there is considerable interest in the synthesis and evaluation of pyrimidine analogs due to their wide range of pharmacological effects . This suggests that future research may focus on developing new pyrimidines with enhanced activities and minimal toxicity .
properties
IUPAC Name |
4-chloro-6-methylfuro[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGADWDZEFVJPHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597193 | |
Record name | 4-Chloro-6-methylfuro[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methylfuro[2,3-d]pyrimidine | |
CAS RN |
24889-21-2 | |
Record name | 4-Chloro-6-methylfuro[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24889-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-methylfuro[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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